The compound was first characterized in a study aimed at evaluating inhibitors of NADPH oxidase, particularly focusing on their effects on vascular smooth muscle cells and other cell types . It has been utilized in various research contexts to elucidate the role of NADPH oxidases in cellular signaling and disease progression.
VAS2870 is classified as a NADPH oxidase inhibitor. More specifically, it is identified as a pan-NADPH oxidase inhibitor due to its ability to inhibit multiple isoforms of NADPH oxidase, including NOX1, NOX2, and NOX4 . This broad-spectrum inhibition makes it a valuable tool for studying the diverse roles of these enzymes in physiological and pathological processes.
The synthesis of VAS2870 involves several key steps that utilize standard organic chemistry techniques. The compound's synthesis can be traced back to its precursor materials through a series of reactions that include cyclization, functional group transformations, and purification processes.
VAS2870 features a complex molecular structure characterized by a hexahydronaphthalene core. This structure is essential for its interaction with the target enzymes.
VAS2870 acts primarily through covalent modification of specific cysteine residues within the active sites of NADPH oxidases. This alkylation process effectively inhibits the enzyme's activity by preventing substrate access.
VAS2870 exerts its effects by disrupting the electron transfer chain within NADPH oxidases, thereby reducing the production of reactive oxygen species. This mechanism is crucial in conditions where oxidative stress contributes to cellular damage.
VAS2870 has been employed in various research domains:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: